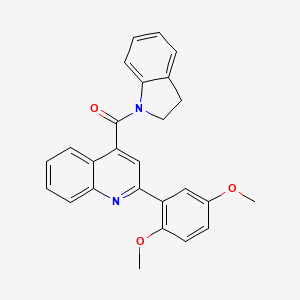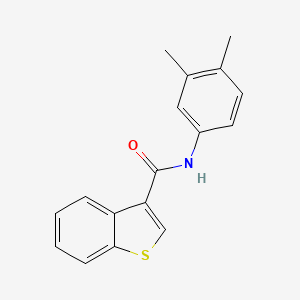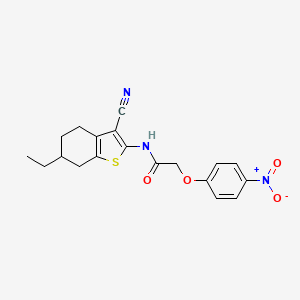
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(2,5-dimethoxyphenyl)quinoline
Übersicht
Beschreibung
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(2,5-dimethoxyphenyl)quinoline, also known as Cmpd-7, is a synthetic compound that has been studied for its potential therapeutic effects. This compound belongs to the class of indole-quinoline derivatives and has been found to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(2,5-dimethoxyphenyl)quinoline involves its ability to bind to and inhibit the activity of certain enzymes and receptors in the body. For example, 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(2,5-dimethoxyphenyl)quinoline has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. In addition, 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(2,5-dimethoxyphenyl)quinoline has been shown to bind to and activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(2,5-dimethoxyphenyl)quinoline has been found to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells, reduce oxidative stress and inflammation in the brain, and improve glucose and lipid metabolism. In addition, 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(2,5-dimethoxyphenyl)quinoline has been found to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(2,5-dimethoxyphenyl)quinoline in lab experiments is its synthetic nature, which allows for precise control over its chemical structure and purity. In addition, 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(2,5-dimethoxyphenyl)quinoline has been well-studied in various in vitro and in vivo models, which provides a strong scientific basis for its potential therapeutic applications. However, one limitation of using 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(2,5-dimethoxyphenyl)quinoline in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(2,5-dimethoxyphenyl)quinoline. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects and improve cognitive function in animal models. In addition, further studies are needed to elucidate the precise mechanism of action of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(2,5-dimethoxyphenyl)quinoline and its potential interactions with other drugs or compounds. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(2,5-dimethoxyphenyl)quinoline in humans.
Wissenschaftliche Forschungsanwendungen
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(2,5-dimethoxyphenyl)quinoline has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In addition, 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(2,5-dimethoxyphenyl)quinoline has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
2,3-dihydroindol-1-yl-[2-(2,5-dimethoxyphenyl)quinolin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3/c1-30-18-11-12-25(31-2)21(15-18)23-16-20(19-8-4-5-9-22(19)27-23)26(29)28-14-13-17-7-3-6-10-24(17)28/h3-12,15-16H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZPAXWSLRIIIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4277376.png)
![methyl 5-(anilinocarbonyl)-4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4277381.png)
![4-isopropyl 2-methyl 3-methyl-5-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4277401.png)
![2-methoxyethyl 2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4277406.png)
![propyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4277417.png)

![5-bromo-N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-furamide](/img/structure/B4277427.png)
![4-{[(3-methyl-2-thienyl)carbonyl]amino}benzoic acid](/img/structure/B4277429.png)
![2,2-dibromo-1-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B4277435.png)
![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate](/img/structure/B4277450.png)
![N-[1-(4-methylphenyl)propyl]-4-propoxybenzamide](/img/structure/B4277456.png)
![2-(4-tert-butylphenoxy)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B4277464.png)
![propyl 4-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4277472.png)
